5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one
Overview
Description
5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one: is a chemical compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzo[d][1,3]dioxole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one typically involves the nitration of 6-(trifluoromethyl)benzo[d][1,3]dioxole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Reduction: 5-Amino-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is primarily influenced by its nitro and trifluoromethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These features contribute to its potential biological activities and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-6-(methyl)benzo[d][1,3]dioxol-2-one
- 5-Nitro-6-(chloro)benzo[d][1,3]dioxol-2-one
- 5-Nitro-6-(bromo)benzo[d][1,3]dioxol-2-one
Uniqueness
Compared to similar compounds, 5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s chemical stability, lipophilicity, and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3NO5/c9-8(10,11)3-1-5-6(17-7(13)16-5)2-4(3)12(14)15/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMJRQYXSKZXIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=O)O2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232534 | |
Record name | 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933673-29-1 | |
Record name | 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933673-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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